molecular formula C5H7IN2 B6266097 1-ethyl-4-iodo-1H-imidazole CAS No. 918643-51-3

1-ethyl-4-iodo-1H-imidazole

Cat. No.: B6266097
CAS No.: 918643-51-3
M. Wt: 222
InChI Key:
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Description

1-Ethyl-4-iodo-1H-imidazole is a heterocyclic organic compound belonging to the imidazole family. Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of an ethyl group at the first position and an iodine atom at the fourth position of the imidazole ring. Imidazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-4-iodo-1H-imidazole can be synthesized through various methods. One common approach involves the iodination of 1-ethylimidazole. This can be achieved using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under mild conditions. The reaction typically proceeds via electrophilic substitution, where the iodine atom replaces a hydrogen atom on the imidazole ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction conditions can optimize the production process, making it more efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-4-iodo-1H-imidazole undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form imidazole derivatives with different oxidation states.

    Reduction Reactions: Reduction of the iodine atom can lead to the formation of 1-ethylimidazole.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products:

    Substitution Products: Depending on the nucleophile, various substituted imidazoles can be formed.

    Oxidation Products: Oxidized derivatives of imidazole.

    Reduction Products: 1-Ethylimidazole.

Scientific Research Applications

1-Ethyl-4-iodo-1H-imidazole has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is used in the study of enzyme inhibitors and receptor modulators.

    Chemical Synthesis: It acts as an intermediate in the synthesis of more complex organic molecules.

    Material Science: Imidazole derivatives are explored for their use in the development of advanced materials, including polymers and catalysts.

Comparison with Similar Compounds

    1-Ethylimidazole: Lacks the iodine atom, resulting in different reactivity and biological activity.

    4-Iodoimidazole: Lacks the ethyl group, affecting its lipophilicity and membrane permeability.

    1-Methyl-4-iodo-1H-imidazole: Similar structure but with a methyl group instead of an ethyl group, leading to variations in chemical properties and applications.

Uniqueness: 1-Ethyl-4-iodo-1H-imidazole is unique due to the presence of both an ethyl group and an iodine atom, which confer distinct chemical and biological properties. The combination of these substituents allows for specific interactions in chemical reactions and biological systems, making it a valuable compound in various research fields.

Properties

CAS No.

918643-51-3

Molecular Formula

C5H7IN2

Molecular Weight

222

Purity

95

Origin of Product

United States

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